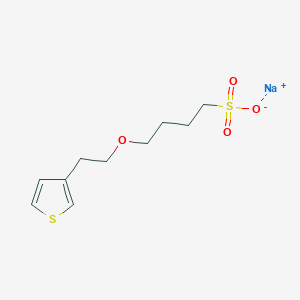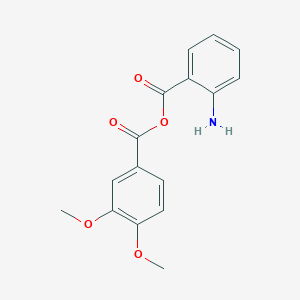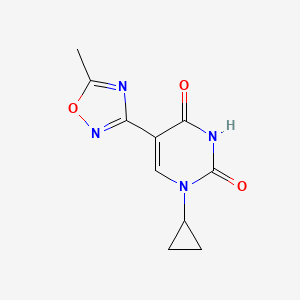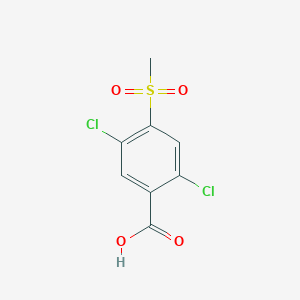![molecular formula C9H14Cl2Pd-2 B14884904 Bicyclo[2.2.1]hepta-2,5-diene;carbanide;dichloropalladium](/img/structure/B14884904.png)
Bicyclo[2.2.1]hepta-2,5-diene;carbanide;dichloropalladium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[2.2.1]hepta-2,5-diene;carbanide;dichloropalladium, also known as dichloro(norbornadiene)palladium(II), is a coordination compound featuring palladium at its core. This compound is notable for its use as a catalyst in various organic reactions, particularly in cross-coupling reactions. The presence of the bicyclo[2.2.1]hepta-2,5-diene ligand provides unique steric and electronic properties that enhance the reactivity and selectivity of the palladium center .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.1]hepta-2,5-diene;carbanide;dichloropalladium typically involves the reaction of palladium(II) chloride with norbornadiene in an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction can be represented as follows:
PdCl2+C7H8→PdCl2(C7H8)
where C₇H₈ represents norbornadiene .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[2.2.1]hepta-2,5-diene;carbanide;dichloropalladium is involved in various types of reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by the palladium center.
Reduction: It can also participate in reduction reactions, where the palladium center acts as a catalyst.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Such as toluene, ethanol, or dimethylformamide.
Ligands: Additional ligands like phosphines may be used to modify the reactivity of the palladium center.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in Suzuki-Miyaura coupling, the major products are biaryl compounds .
Aplicaciones Científicas De Investigación
Bicyclo[2.2.1]hepta-2,5-diene;carbanide;dichloropalladium has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which bicyclo[2.2.1]hepta-2,5-diene;carbanide;dichloropalladium exerts its effects involves the coordination of the palladium center with the norbornadiene ligand. This coordination enhances the reactivity of the palladium, allowing it to facilitate various catalytic processes. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon bonds .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]hepta-2,5-diene-rhodium(I) chloride dimer: Similar in structure but contains rhodium instead of palladium.
Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: A related compound with different functional groups.
Uniqueness
Bicyclo[2.2.1]hepta-2,5-diene;carbanide;dichloropalladium is unique due to its specific coordination environment and the electronic properties imparted by the norbornadiene ligand. These properties make it particularly effective in catalyzing a wide range of organic reactions, offering advantages in terms of reactivity and selectivity compared to similar compounds .
Propiedades
Fórmula molecular |
C9H14Cl2Pd-2 |
|---|---|
Peso molecular |
299.5 g/mol |
Nombre IUPAC |
bicyclo[2.2.1]hepta-2,5-diene;carbanide;dichloropalladium |
InChI |
InChI=1S/C7H8.2CH3.2ClH.Pd/c1-2-7-4-3-6(1)5-7;;;;;/h1-4,6-7H,5H2;2*1H3;2*1H;/q;2*-1;;;+2/p-2 |
Clave InChI |
QHQMROCTJVJPRD-UHFFFAOYSA-L |
SMILES canónico |
[CH3-].[CH3-].C1C2C=CC1C=C2.Cl[Pd]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Bicyclo[2.2.1]heptan-1-yl)ethan-1-ol](/img/structure/B14884824.png)
![2-Methyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)propan-1-ol](/img/structure/B14884835.png)



![tert-butyl 4-chloro-12-oxo-1,5,6,8-tetrazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-8-carboxylate](/img/structure/B14884873.png)




![9-(3,4-Dimethylphenyl)-3-((3-methoxybenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14884921.png)


